molecular formula C11H8ClNO2S B5877766 2-[2-(4-chlorophenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one

2-[2-(4-chlorophenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one

Cat. No. B5877766
M. Wt: 253.71 g/mol
InChI Key: RSCUAJGWOIEAFU-VZUCSPMQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(4-chlorophenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one, commonly known as COT, is a thiazolidinone derivative that has been extensively studied for its pharmacological properties. This compound is a potent antioxidant, anti-inflammatory, and anti-cancer agent with a wide range of therapeutic potential.

Mechanism of Action

The mechanism of action of COT is not fully understood, but it is thought to work by inhibiting various signaling pathways involved in oxidative stress, inflammation, and cancer progression. COT has been shown to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines and chemokines. It also inhibits the PI3K/Akt/mTOR pathway, which is involved in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
COT has been shown to have a wide range of biochemical and physiological effects. It has antioxidant effects by scavenging ROS and reducing oxidative stress. COT also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, COT has been shown to induce cell cycle arrest and apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using COT in lab experiments is its potent pharmacological properties, which make it suitable for studying various biological processes. Additionally, COT is relatively easy to synthesize and can be produced in large quantities. However, one limitation of using COT in lab experiments is its potential toxicity, which can vary depending on the cell type and concentration used.

Future Directions

There are several future directions for the study of COT. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, inflammation, and oxidative stress-related disorders. Another direction is to study the mechanism of action of COT in more detail to better understand its pharmacological properties. Additionally, the development of new derivatives of COT with improved pharmacological properties could be explored.

Synthesis Methods

COT can be synthesized by the reaction of 4-chlorobenzaldehyde with thiosemicarbazide in the presence of acetic acid. The resulting product is then treated with ethyl acetoacetate to yield COT. This synthesis method has been optimized to produce high yields of pure COT, making it suitable for large-scale production.

Scientific Research Applications

COT has been extensively studied for its pharmacological properties, including its antioxidant, anti-inflammatory, and anti-cancer effects. It has been shown to inhibit the production of reactive oxygen species (ROS) and reduce oxidative stress in various cell types. COT also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, COT has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a potential anti-cancer agent.

properties

IUPAC Name

(2E)-2-[2-(4-chlorophenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2S/c12-8-3-1-7(2-4-8)9(14)5-11-13-10(15)6-16-11/h1-5H,6H2,(H,13,15)/b11-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSCUAJGWOIEAFU-VZUCSPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=CC(=O)C2=CC=C(C=C2)Cl)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)N/C(=C\C(=O)C2=CC=C(C=C2)Cl)/S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(4-Chlorophenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.